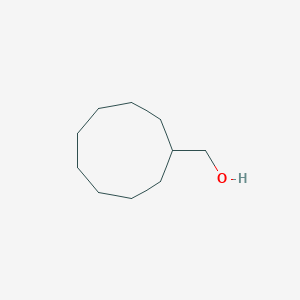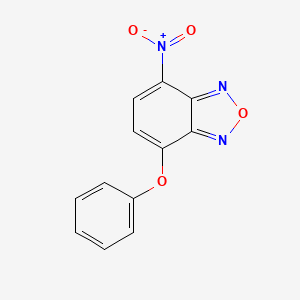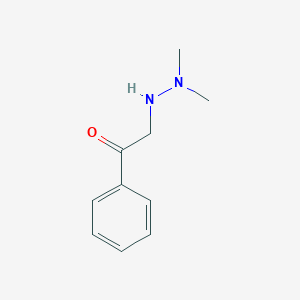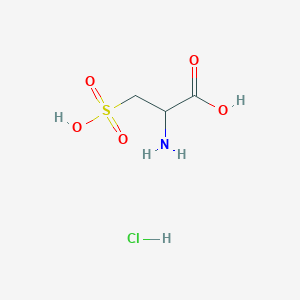
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-N-methyl-L-isoleucine typically involves the reaction of diphenylphosphoryl chloride with N-methyl-L-isoleucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of N-(Diphenylphosphoryl)-N-methyl-L-isoleucine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or modifying their structure .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Diphenylphosphoryl)-N-methyl-L-valine
- N-(Diphenylphosphoryl)-N-methyl-L-leucine
- N-(Diphenylphosphoryl)-N-methyl-L-alanine
Uniqueness
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine is unique due to its specific structure, which includes the isoleucine moiety. This structure imparts distinct steric and electronic properties, making it different from other similar compounds. Its unique properties make it particularly useful in specific applications, such as selective enzyme inhibition and targeted protein modification .
Propiedades
Número CAS |
62369-77-1 |
|---|---|
Fórmula molecular |
C19H24NO3P |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[diphenylphosphoryl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-4-15(2)18(19(21)22)20(3)24(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,4H2,1-3H3,(H,21,22)/t15-,18-/m0/s1 |
Clave InChI |
HEFWOAQKSSXHJE-YJBOKZPZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)





![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)




